

Physical and chemical properties of (2-Methoxyphenyl)hydrazine

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Compound of Interest

Compound Name: (2-Methoxyphenyl)hydrazine

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Introduction

(2-Methoxyphenyl)hydrazine, also known as o-anisylhydrazine, is a substituted hydrazine derivative of significant interest in synthetic organic chemistry. Its unique structural features, particularly the presence of a nucleophilic hydrazine moiety and an electron-donating methoxy group on the phenyl ring, make it a versatile building block for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of the core physical and chemical properties of **(2-Methoxyphenyl)hydrazine**, its characteristic reactivity, established experimental protocols, and critical safety considerations. The primary focus is on its application as a key intermediate in the pharmaceutical and fine chemical industries, most notably in the construction of indole scaffolds via the Fischer indole synthesis.

This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this reagent in their synthetic workflows. The information presented herein is synthesized from technical data sheets, peer-reviewed literature, and established chemical databases to ensure accuracy and reliability.

Compound Identification and Core Properties

Accurate identification is the foundation of any chemical workflow. **(2-Methoxyphenyl)hydrazine** is most commonly handled and supplied as its hydrochloride salt for improved stability. It is crucial to distinguish between the free base and its salt form, as their physical properties differ significantly.

Table 1: Core Identifiers and Physical Properties

Property	(2-Methoxyphenyl)drazine (Free Base)	(2-Methoxyphenyl)drazine HCl (Salt)	Source(s)
Synonyms	o-Anisylhydrazine	(2-Methoxy-phenyl)-hydrazine hydrochloride	[1] [2]
CAS Number	18312-46-4	6971-45-5	[1] [3]
Molecular Formula	C ₇ H ₁₀ N ₂ O	C ₇ H ₁₁ ClN ₂ O	[1] [4]
Molecular Weight	138.17 g/mol	174.63 g/mol	[1] [4]
Appearance	Data not consistently available; may be an oil or low-melting solid	White to off-white or pink solid/crystals	[5]
Melting Point	43 °C	~155 °C	[2] [6]
Boiling Point	263.5 °C (Predicted)	Not applicable (decomposes)	[2]
Solubility	Slightly soluble in DMSO and very slightly in Methanol. [2] The phenyl group imparts hydrophobic character, while the hydrazine and methoxy groups can engage in hydrogen bonding, leading to complex solubility behavior. [7]	Soluble in water.	[8]

The hydrochloride salt is generally preferred for storage and handling due to the increased stability of the protonated hydrazine group, which is less susceptible to aerial oxidation

compared to the free base.

Spectroscopic Profile

Characterization of **(2-Methoxyphenyl)hydrazine** is routinely performed using standard spectroscopic techniques. The data below are predicted key features based on the compound's structure, with reference to available data.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of ~6.8-7.3 ppm), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and broad signals corresponding to the hydrazine (-NHNH₂) protons.
- ¹³C NMR: The carbon spectrum will display signals for the four distinct aromatic carbons, the methoxy carbon (~55 ppm), and the carbon attached to the hydrazine group.
- IR Spectroscopy: Key vibrational bands include N-H stretching for the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C-H stretching for the aromatic and methoxy groups (~2800-3100 cm⁻¹), C=C stretching for the aromatic ring (~1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether linkage (~1250 cm⁻¹).[\[9\]](#)
- Mass Spectrometry: The mass spectrum of the free base will show a molecular ion peak (M⁺) at m/z 138, with fragmentation patterns corresponding to the loss of hydrazine and methoxy moieties.[\[9\]](#)

Chemical Reactivity and Synthetic Applications

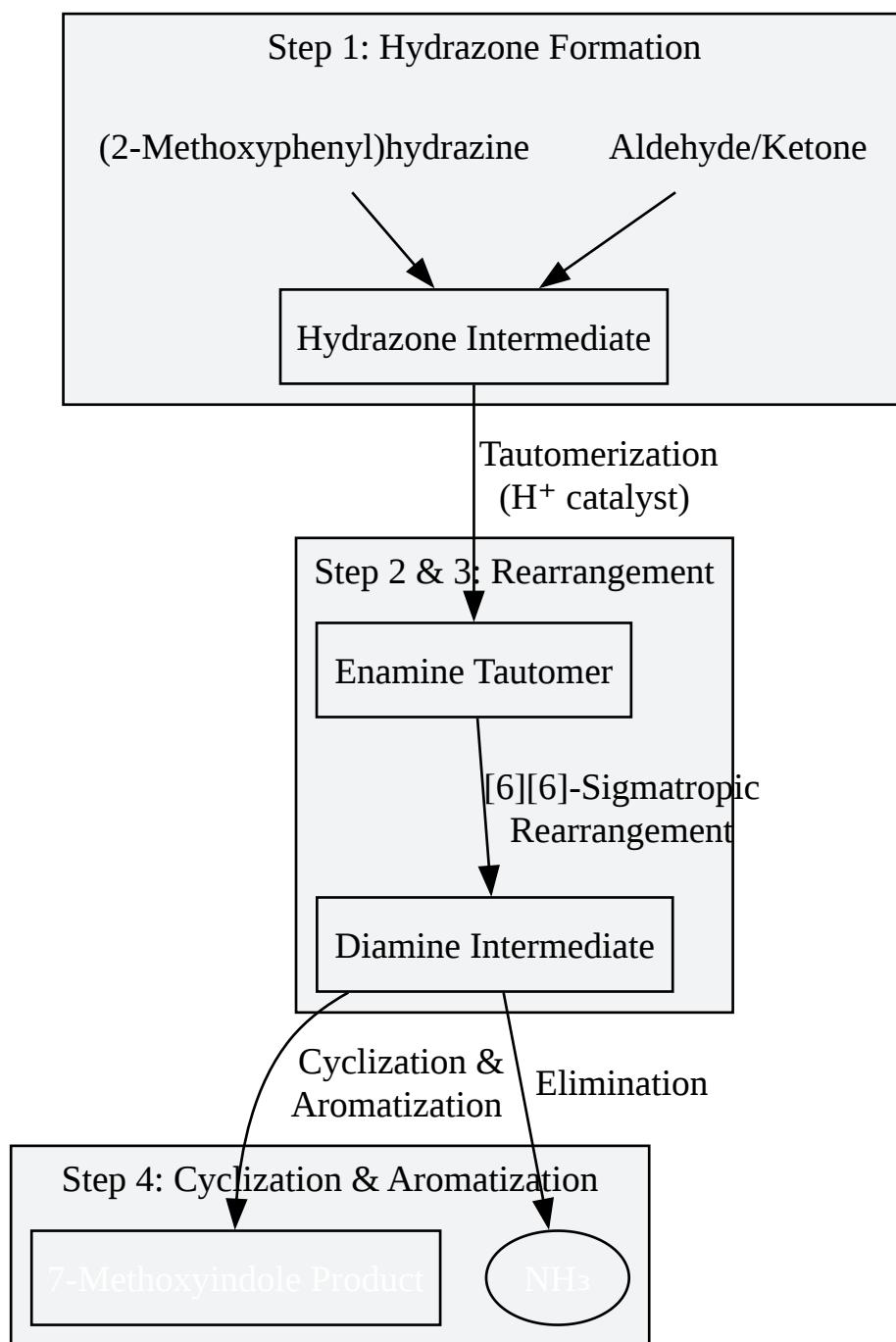
The reactivity of **(2-Methoxyphenyl)hydrazine** is dominated by the nucleophilic character of the terminal nitrogen atom of the hydrazine group. This makes it an excellent reagent for condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones.

The Fischer Indole Synthesis: A Cornerstone Reaction

The most prominent application of **(2-Methoxyphenyl)hydrazine** is as a precursor in the Fischer indole synthesis, a powerful acid-catalyzed reaction for creating the indole ring system, a privileged scaffold in medicinal chemistry.[\[12\]](#)

The general mechanism involves:

- Hydrazone Formation: Reaction of **(2-Methoxyphenyl)hydrazine** with an aldehyde or ketone.
- Tautomerization: The hydrazone tautomerizes to its enamine form.
- **[6][6]-Sigmatropic Rearrangement**: An acid-catalyzed rearrangement (akin to a Claisen rearrangement) forms a new C-C bond.
- Aromatization & Cyclization: Loss of ammonia leads to the formation of the aromatic indole ring.



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The "Abnormal" Fischer Indole Synthesis

A noteworthy characteristic of 2-substituted phenylhydrazones is their potential to undergo "abnormal" cyclization. In the case of **(2-Methoxyphenyl)hydrazine**, reaction with certain ketones (like ethyl pyruvate) in the presence of strong acids such as HCl can lead to cyclization

at the methoxy-substituted position.[13][14] This results in the nucleophilic displacement of the methoxy group by the chloride ion from the acid, yielding a 6-chloroindole as a major product instead of the expected 7-methoxyindole.[13][15] This peculiarity provides a unique synthetic route to otherwise difficult-to-access indole derivatives but must be considered during reaction design to avoid unintended products.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol: Synthesis of (2-Methoxyphenyl)hydrazine from o-Anisidine

This procedure is based on a common two-step diazotization and reduction process.[16]

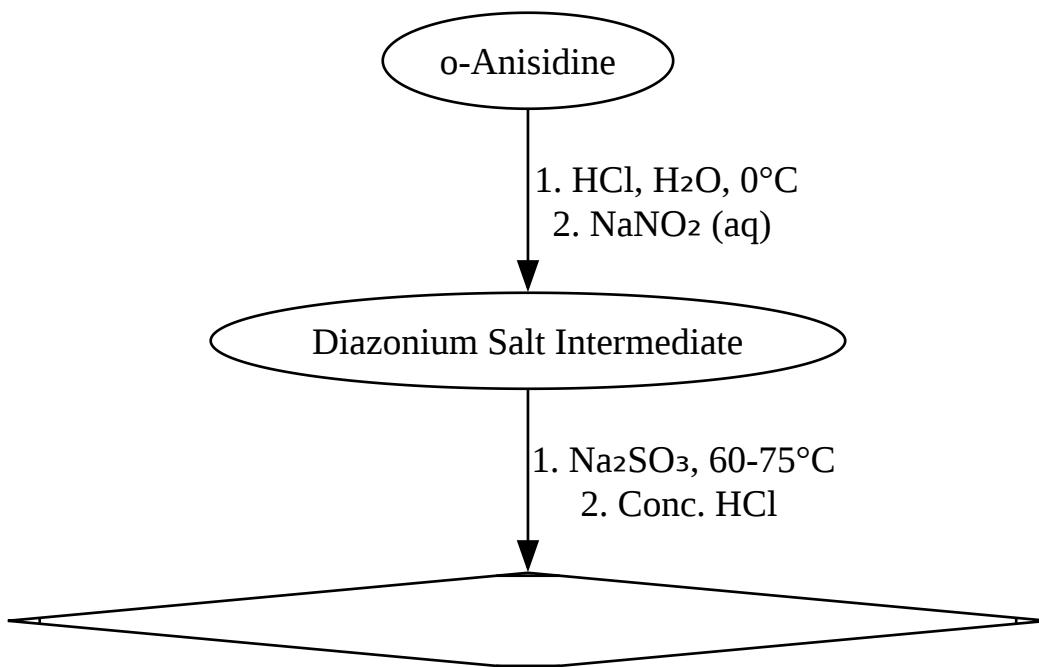
Step 1: Diazotization of o-Anisidine

- In a flask equipped with a stirrer and cooled in an ice-salt bath to 0 °C, combine o-anisidine (1.0 eq) and aqueous hydrochloric acid (~2.5 eq).
- While maintaining the temperature at 0 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise. The rate of addition should be controlled to keep the temperature from rising above 5 °C.
- Stir the resulting diazonium salt solution at 0 °C for 30-60 minutes. The solution should be used immediately in the next step.

Step 2: Reduction to Hydrazine

- In a separate, larger flask, prepare a solution of sodium sulfite (or sodium bisulfite) in water.
- Cool this reducing solution to 60-70 °C and slowly add the previously prepared diazonium salt solution. The pH should be maintained around 6.[16]
- After the addition is complete, continue stirring at this temperature for approximately 1.5 hours.

- Acidify the mixture with concentrated hydrochloric acid to a low pH and then cool to 5 °C to precipitate **(2-Methoxyphenyl)hydrazine** hydrochloride.[16]
- Filter the solid product, wash with cold water, and dry under vacuum.



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Protocol: Fischer Indole Synthesis of 7-Methoxyindole

This protocol describes a general procedure for reacting **(2-Methoxyphenyl)hydrazine** hydrochloride with a ketone.

- If starting with the hydrochloride salt, neutralize it to the free base. This can be done by dissolving the salt in water, adding a base like 10% NaOH solution until the solution is alkaline, and then extracting the free base with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under vacuum.[17]
- Combine the **(2-Methoxyphenyl)hydrazine** free base (1.0 eq) and the desired ketone (1.0-1.2 eq) in a suitable solvent such as ethanol, acetic acid, or toluene.

- Add an acid catalyst. Catalysts can range from protic acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids like zinc chloride ($ZnCl_2$).[\[12\]](#) The choice of acid and solvent is critical and can influence the reaction outcome.
- Heat the reaction mixture to reflux and monitor the reaction progress using TLC or LC-MS.
- Upon completion, cool the mixture, neutralize the acid catalyst carefully, and perform a workup, typically involving extraction with an organic solvent.
- Purify the crude product using column chromatography on silica gel to obtain the desired indole.

Safety and Handling

(2-Methoxyphenyl)hydrazine and its salts are hazardous chemicals that must be handled with appropriate precautions.

- Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[\[18\]](#) It causes skin and serious eye irritation.[\[18\]](#)[\[19\]](#)
- Handling:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[\[19\]](#)[\[20\]](#)
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[19\]](#)
 - Avoid breathing dust or fumes. Minimize dust generation.[\[5\]](#)[\[19\]](#)
 - Wash hands thoroughly after handling.[\[20\]](#)
- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[21\]](#)
Recommended storage temperatures are often 2-8 °C.[\[1\]](#)
 - Store away from incompatible materials, particularly strong oxidizing agents.[\[5\]](#)

- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[19][20]

Conclusion

(2-Methoxyphenyl)hydrazine is a valuable and versatile reagent in organic synthesis, particularly for the construction of indole-containing molecules relevant to the pharmaceutical industry. Its utility is underscored by its participation in the Fischer indole synthesis. However, a thorough understanding of its physical properties, reactivity—including its propensity for abnormal cyclization pathways—and handling requirements is essential for its safe and effective use. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this important chemical intermediate in their research and development endeavors.

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